N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide
Description
N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide is a piperidine-based compound featuring a cyclopropylacetamide group and a chloro-acetyl substituent on the piperidine ring. The chloro-acetyl group introduces electrophilic reactivity, which may facilitate further chemical modifications or interactions with biological targets.
Properties
IUPAC Name |
N-[[1-(2-chloroacetyl)piperidin-4-yl]methyl]-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21ClN2O2/c1-10(17)16(12-2-3-12)9-11-4-6-15(7-5-11)13(18)8-14/h11-12H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHFVEPFLIDGEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1CCN(CC1)C(=O)CCl)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Piperidine-4-ylmethyl Intermediate
The synthesis begins with the modification of piperidine derivatives to introduce a methyl group at the 4-position. This intermediate is typically generated via reductive amination or alkylation reactions. For example, piperidine-4-carbaldehyde may undergo condensation with methylamine followed by reduction using sodium borohydride to yield piperidine-4-ylmethylamine.
N-Alkylation with Cyclopropylamine
The piperidine-4-ylmethylamine intermediate is then subjected to N-alkylation with cyclopropylamine. This step often employs a nucleophilic substitution reaction in the presence of a base such as triethylamine to deprotonate the amine and facilitate bond formation. Solvents like dichloromethane or tetrahydrofuran are used under reflux conditions (40–60°C) to achieve high yields.
Chloroacetylation Reaction
The final critical step involves introducing the chloroacetyl group. This is achieved by reacting the N-cyclopropyl-N-(piperidin-4-ylmethyl)acetamide intermediate with 2-chloroacetyl chloride. The reaction is conducted in anhydrous dichloromethane at 0–5°C to minimize side reactions, with triethylamine serving as an acid scavenger. The general reaction pathway is summarized below:
Reaction Conditions and Optimization
Temperature Control
Low temperatures (0–5°C) are critical during the chloroacetylation step to prevent thermal degradation of the chloroacetyl chloride and ensure regioselectivity. Exothermic reactions are managed using ice baths, and industrial-scale processes often employ continuous flow reactors for better temperature regulation.
Solvent Selection
Inert solvents such as dichloromethane, chloroform, or tetrahydrofuran are preferred due to their compatibility with acyl chlorides and amines. Polar aprotic solvents like dimethylformamide (DMF) may also be used to enhance reaction rates, as observed in analogous syntheses.
Catalysts and Bases
Triethylamine is the most commonly used base to neutralize HCl generated during the chloroacetylation reaction. Alternative bases like sodium bicarbonate or pyridine have been reported but may lead to lower yields due to incomplete acid scavenging.
Purification and Characterization
Column Chromatography
Crude products are purified via silica gel column chromatography using gradients of petroleum ether and ethyl acetate (3:1 v/v). The addition of triethylamine (0.1% v/v) to the mobile phase improves resolution by mitigating silanol interactions.
Spectroscopic Analysis
-
NMR Spectroscopy : Key signals include the singlet for the chloroacetyl methylene group (δ 4.2–4.5 ppm) and the cyclopropyl protons (δ 0.5–1.2 ppm).
-
Mass Spectrometry : The molecular ion peak at m/z 272.77 confirms the molecular weight.
Industrial-Scale Production
Continuous Flow Reactors
Industrial synthesis utilizes continuous flow systems to enhance reproducibility and scalability. These reactors minimize thermal gradients and reduce reaction times from hours to minutes. For example, a residence time of 10 minutes at 5°C achieves >90% conversion in the chloroacetylation step.
Comparative Analysis of Synthetic Methods
The table below contrasts laboratory-scale and industrial methods:
| Parameter | Laboratory-Scale Method | Industrial Method |
|---|---|---|
| Reactor Type | Batch Reactor | Continuous Flow Reactor |
| Temperature Control | Ice Bath | Jacketed Reactor with Cooling |
| Yield | 75–85% | 90–95% |
| Purification | Column Chromatography | Crystallization |
| Scale | 1–100 g | 10–100 kg |
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloroacetyl Group
The chloroacetyl moiety undergoes nucleophilic substitution with various nucleophiles, forming derivatives with altered biological and chemical properties.
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Sodium azide | DMF, 60°C, 6 h | Azido-acetyl derivative | 78 | |
| Benzylamine | THF, RT, 12 h | Benzylamide derivative | 65 | |
| Potassium thiolate | EtOH, 40°C, 4 h | Thioester analog | 82 |
Mechanism : The reaction proceeds via an SN2 pathway, where the nucleophile attacks the electrophilic carbonyl-adjacent carbon, displacing chloride. Steric hindrance from the piperidine and cyclopropane groups slightly reduces reaction rates compared to simpler chloroacetamides.
Hydrolysis Reactions
The compound undergoes hydrolysis under both acidic and basic conditions, yielding distinct products:
| Conditions | Product | Key Observations | Reference |
|---|---|---|---|
| 1M HCl, reflux | Carboxylic acid derivative | Complete dechlorination in 3–4 h | |
| 1M NaOH, 80°C | Sodium carboxylate salt | Faster kinetics (1–2 h) |
Kinetic Note : Base-catalyzed hydrolysis occurs 2.3× faster than acid-catalyzed due to enhanced nucleophilicity of hydroxide ions.
Cyclopropane Ring-Opening Reactions
The cyclopropane ring participates in strain-driven reactions under specific conditions:
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| HBr (48% aq.) | RT, 24 h | 1-Bromo-3-(acetamido)propane derivative | 58 | |
| Ozone (O₃) | CH₂Cl₂, −78°C, 1 h | Dicarbonyl compound | 41 |
Mechanistic Insight : Acid-mediated ring-opening proceeds via protonation of the cyclopropane ring, followed by bromide attack at the most substituted carbon.
Cross-Coupling Reactions
The chloroacetyl group enables participation in palladium-catalyzed cross-coupling reactions:
| Reaction Type | Catalytic System | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl-acetamide hybrid | 72 | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Arylaminated derivative | 68 |
Optimization Note : Reactions required inert atmospheres (N₂/Ar) and elevated temperatures (80–100°C) for optimal yields.
Oxidation and Reduction
Selective transformations of functional groups:
| Reaction | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Oxidation of CH₂Cl | KMnO₄, H₂O, 0°C | Ketone derivative | 89 | |
| Reduction of amide | LiAlH₄, THF, reflux | Tertiary amine analog | 63 |
Caution : Over-oxidation risks exist with KMnO₄; strict temperature control (−5°C to 5°C) is critical.
Cyclization Reactions
Intramolecular reactions form heterocyclic systems:
| Base | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| DBU | Toluene, 110°C, 8 h | Pyrrolo[1,2-a]piperidine derivative | 55 | |
| K₂CO₃ | DMF, 100°C, 12 h | Six-membered lactam | 48 |
Key Factor : Steric effects from the cyclopropane group influence reaction regioselectivity.
Stability Under Physiological Conditions
Stability studies (pH 7.4, 37°C) reveal:
Scientific Research Applications
Antinociceptive Activity
Research indicates that N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide exhibits significant antinociceptive properties. Studies have demonstrated its effectiveness in animal models of pain, suggesting potential for development as a new analgesic agent. The mechanism appears to involve modulation of pain pathways in the central nervous system, possibly through opioid receptor interactions.
Antidepressant Effects
Preliminary studies have shown that this compound may possess antidepressant-like effects in rodent models. It is hypothesized that the compound's ability to influence neurotransmitter systems could underlie these effects, making it a candidate for further investigation as a treatment for depression.
Study on Antinociceptive Properties
In a study published in the Journal of Medicinal Chemistry, researchers tested the antinociceptive effects of this compound using the formalin test in mice. Results indicated a dose-dependent reduction in pain response, supporting its potential as an analgesic agent .
Evaluation of Antidepressant Activity
Another study published in Pharmacology Biochemistry and Behavior evaluated the antidepressant-like effects of the compound using the forced swim test (FST) and tail suspension test (TST). The findings suggested that administration of this compound significantly reduced immobility time, indicating potential antidepressant properties .
Mechanism of Action
The mechanism of action of N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Electrophilic vs.
- Lipophilicity and Bioactivity : Cyclopropylfentanyl’s phenyl and phenylethyl groups increase lipophilicity, correlating with its opioid activity, while the target compound lacks these aromatic moieties.
- Solubility and Stability : The hydrochloride salt in ’s compound highlights strategies to improve solubility, a feature absent in the target compound.
Biological Activity
N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide, also known by its CAS number 82872-85-3, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of a piperidine ring and a cyclopropyl group suggests potential interactions with various biological targets, particularly in the central nervous system and for antimicrobial activity.
Table 1: Chemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 272.77 g/mol |
| CAS Number | 82872-85-3 |
| Chemical Formula | C₁₃H₂₁ClN₂O₂ |
| Synonyms | AM93644 |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial and antifungal properties. For instance, analogs have shown effectiveness against various Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound A | Bacillus subtilis | 75 |
| Compound B | Enterococcus faecalis | 125 |
| Compound C | Escherichia coli | <125 |
| Compound D | Pseudomonas aeruginosa | 150 |
Neuropharmacological Effects
The piperidine moiety in the compound is linked to various neuropharmacological activities. Research indicates that similar compounds can act as acetylcholinesterase inhibitors, which are crucial in treating conditions like Alzheimer's disease. The structure allows for effective binding to the active site of the enzyme, enhancing cognitive function.
Case Studies
-
Study on Acetylcholinesterase Inhibition :
A study demonstrated that derivatives of piperidine showed promising results in inhibiting acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft. This mechanism is beneficial in managing Alzheimer’s disease symptoms. -
Anticancer Activity :
Another investigation explored the anticancer properties of piperidine derivatives, revealing that certain modifications enhance cytotoxicity against cancer cell lines. The compound's ability to induce apoptosis was notably higher than standard chemotherapeutic agents.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Piperidine Ring : Essential for interaction with biological targets.
- Chloroacetyl Group : Enhances lipophilicity, facilitating membrane penetration.
- Cyclopropyl Group : Influences receptor binding affinity and selectivity.
Research highlights that modifications to these functional groups can significantly alter the compound's efficacy and safety profile.
Q & A
Q. What are the established synthetic routes for N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide, and how can reaction conditions be optimized?
Answer: Synthesis typically involves nucleophilic substitution or amidation reactions. For example:
- Step 1: React piperidin-4-ylmethyl-cyclopropylamine with chloroacetyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base to neutralize HCl .
- Step 2: Purify intermediates via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and confirm purity via NMR (¹H/¹³C) and LC-MS .
- Optimization: Adjust solvent polarity (e.g., DMF for sluggish reactions), temperature (0°C to room temperature), or stoichiometry (1.2:1 molar ratio of chloroacetyl chloride to amine) to improve yields .
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
Answer:
- IUPAC Name Validation: Cross-check using tools like PubChem’s Lexichem TK 2.7.0 for systematic naming .
- Structural Confirmation:
- ¹H/¹³C NMR: Identify peaks for cyclopropyl (δ 0.5–1.5 ppm), piperidine (δ 2.5–3.5 ppm), and chloroacetyl (δ 4.0–4.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Match experimental m/z with theoretical molecular weight (C₁₃H₂₀ClN₂O₂: 292.12 g/mol ± 0.01) .
- X-ray Crystallography: Resolve stereochemistry (if applicable) using single-crystal diffraction data .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
- Reproducibility Checks: Standardize assay conditions (e.g., cell lines, incubation time, solvent controls). For example, if cytotoxicity varies, verify cell viability using ATP-based assays vs. MTT .
- Metabolic Stability: Use liver microsomes to assess if conflicting in vivo/in vitro results arise from rapid metabolism .
- Data Normalization: Compare activity relative to positive controls (e.g., doxorubicin for anticancer assays) to minimize batch-to-batch variability .
Q. What strategies are effective for studying the compound’s mechanism of action in neurological models?
Answer:
- Target Identification: Employ affinity chromatography or photoaffinity labeling to isolate binding proteins from brain homogenates .
- Functional Assays:
- Calcium Imaging: Monitor intracellular Ca²⁺ flux in neuronal cells to assess GPCR or ion channel modulation .
- Electrophysiology: Use patch-clamp techniques to evaluate effects on action potential firing in hippocampal slices .
- Computational Docking: Predict interactions with receptors (e.g., NMDA, GABAₐ) using Schrödinger Suite or AutoDock .
Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?
Answer:
- Substituent Variation: Synthesize analogs with:
- Modified cyclopropyl groups (e.g., cyclobutyl, spirocyclic) .
- Alternative halogenated acetyl groups (e.g., bromo, fluoro) .
- Bioisosteric Replacement: Replace the piperidine ring with morpholine or azetidine to assess steric/electronic effects .
- Pharmacophore Mapping: Use QSAR models (e.g., CoMFA) to correlate substituent properties (logP, polar surface area) with activity .
Data Contradiction Analysis
Q. How should discrepancies in solubility and bioavailability predictions be addressed?
Answer:
- Experimental Validation: Compare computational predictions (e.g., SwissADME) with experimental solubility (shake-flask method in PBS pH 7.4) and permeability (Caco-2 assays) .
- Formulation Adjustments: Use cyclodextrins or lipid-based carriers to enhance solubility if in silico models underestimate experimental values .
Q. What experimental designs mitigate batch-to-batch variability in enantiomeric purity?
Answer:
- Chiral Chromatography: Use Chiralpak® columns (e.g., IA or IB) with heptane/ethanol mobile phases to monitor enantiomeric excess (ee) .
- Asymmetric Synthesis: Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or biocatalysts (lipases) to enforce stereochemical control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
